molecular formula C20H27NO3S B4556738 3-butyl-5-(4-ethoxy-5-isopropyl-2-methylbenzylidene)-1,3-thiazolidine-2,4-dione

3-butyl-5-(4-ethoxy-5-isopropyl-2-methylbenzylidene)-1,3-thiazolidine-2,4-dione

Cat. No.: B4556738
M. Wt: 361.5 g/mol
InChI Key: DLUFBCGPIROUKP-PDGQHHTCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-butyl-5-(4-ethoxy-5-isopropyl-2-methylbenzylidene)-1,3-thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C20H27NO3S and its molecular weight is 361.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 361.17116490 g/mol and the complexity rating of the compound is 517. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Thiazolidinediones, including compounds with structural similarities to the specified chemical, have been synthesized and studied for their chemical properties. Researchers have developed numerous derivatives to evaluate their biological activities, such as hypoglycemic and hypolipidemic effects in animal models. The structural analysis reveals that specific moieties within these compounds are essential for their activity, showcasing their potential for further chemical modification and application in medicinal chemistry (Sohda et al., 1982).

Biological Activities

Thiazolidinediones have been explored for a broad spectrum of biological activities. These compounds have shown promise in various domains, including antimicrobial and antifungal applications. Some derivatives exhibit significant inhibitory activities against pathogenic strains of bacteria and fungi, suggesting their potential as therapeutic agents. For instance, specific thiazolidinedione derivatives demonstrated better inhibitory activities than reference drugs against certain Gram-positive bacterial strains and also showed good antifungal activity (Stana et al., 2014).

Anticancer Properties

Furthermore, certain thiazolidinedione derivatives have been investigated for their anticancer properties. Studies have found that these compounds can exhibit selective cytotoxicity against cancer cell lines, such as human lung carcinoma cells, by inducing apoptosis and inhibiting cell proliferation. This highlights their potential as lead compounds for developing new anticancer therapies (Rodrigues et al., 2018).

Corrosion Inhibition

Interestingly, thiazolidinediones have also been studied for their application in corrosion inhibition, particularly for protecting carbon steel in acidic environments. Their effectiveness as corrosion inhibitors has been attributed to their ability to form covalent bonds with iron atoms, showcasing their potential in industrial applications for corrosion protection (Chaouiki et al., 2022).

Properties

IUPAC Name

(5Z)-3-butyl-5-[(4-ethoxy-2-methyl-5-propan-2-ylphenyl)methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO3S/c1-6-8-9-21-19(22)18(25-20(21)23)12-15-11-16(13(3)4)17(24-7-2)10-14(15)5/h10-13H,6-9H2,1-5H3/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLUFBCGPIROUKP-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C(=CC2=CC(=C(C=C2C)OCC)C(C)C)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN1C(=O)/C(=C/C2=CC(=C(C=C2C)OCC)C(C)C)/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-butyl-5-(4-ethoxy-5-isopropyl-2-methylbenzylidene)-1,3-thiazolidine-2,4-dione
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3-butyl-5-(4-ethoxy-5-isopropyl-2-methylbenzylidene)-1,3-thiazolidine-2,4-dione
Reactant of Route 3
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3-butyl-5-(4-ethoxy-5-isopropyl-2-methylbenzylidene)-1,3-thiazolidine-2,4-dione
Reactant of Route 4
3-butyl-5-(4-ethoxy-5-isopropyl-2-methylbenzylidene)-1,3-thiazolidine-2,4-dione
Reactant of Route 5
Reactant of Route 5
3-butyl-5-(4-ethoxy-5-isopropyl-2-methylbenzylidene)-1,3-thiazolidine-2,4-dione
Reactant of Route 6
Reactant of Route 6
3-butyl-5-(4-ethoxy-5-isopropyl-2-methylbenzylidene)-1,3-thiazolidine-2,4-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.